Barium hydroxide

Descripción

Historical Trajectories and Evolution of Barium Hydroxide (B78521) Research

The journey of barium hydroxide is intrinsically linked to the discovery of the element barium. In the late 18th century, Carl Wilhelm Scheele, a Swedish chemist, distinguished baryta (barium oxide) from lime (calcium oxide) in 1774. justdial.com However, it was the eminent English chemist Sir Humphry Davy who, in 1808, first isolated the element barium. wikipedia.org Davy achieved this feat through the electrolysis of molten baryta and also successfully prepared this compound by the electrolysis of barium oxide in water. justdial.com

Throughout the 19th century, as analytical chemistry techniques advanced, the understanding and applications of barium compounds, including this compound, expanded significantly. It was recognized as a strong base with a notable solubility in water, a property that proved crucial for its use in various industrial processes. justdial.com One of the early and enduring applications of this compound, emerging in the 19th and continuing through the 20th century, was as a consolidating agent for calcareous stones and plasters in the restoration of historical monuments. mdpi.com Its ability to react with atmospheric carbon dioxide to form insoluble barium carbonate provided a means to strengthen decaying stone surfaces. mdpi.com

The evolution of its use in organic synthesis also has historical roots, with early chemists recognizing its utility as a strong base for promoting various chemical transformations. This historical foundation paved the way for its contemporary role in advanced chemical research.

Contemporary Significance of this compound in Chemical Science and Engineering

In modern chemical science and engineering, this compound retains its importance across a wide spectrum of applications, owing to its distinct chemical properties.

Industrial Applications:

Precursor to other Barium Compounds: Industrially, this compound serves as a starting material for the synthesis of other valuable barium compounds. atamanchemicals.comwikipedia.org

Petroleum Industry: It is utilized in the manufacture of additives for oils and greases. atamanchemicals.com

Water Treatment: this compound is employed in water purification processes. nih.gov

Textile and Leather Industries: It finds use as a mordant in the textile industry and in various processes within the leather industry. atamanchemicals.com

Ceramics and Glass: The compound is used in the production of ceramics and certain types of glass. penpet.com

Analytical Chemistry: this compound is a valuable reagent in analytical chemistry, particularly for the titration of weak acids, including many organic acids. wikipedia.orglaballey.com Its clear aqueous solution is advantageous because it is guaranteed to be free of carbonate ions, unlike sodium hydroxide and potassium hydroxide solutions. This is due to the insolubility of barium carbonate in water, which prevents titration errors when using indicators like phenolphthalein. wikipedia.org

Organic Synthesis: As a strong base, this compound is frequently used in organic synthesis. Its applications include:

Hydrolysis: It effectively hydrolyzes esters and nitriles. wikipedia.org

Condensation Reactions: It serves as a base in aldol (B89426) condensations. wikipedia.orgsciencemadness.org

Other Reactions: It is also employed in the preparation of compounds like cyclopentanone (B42830) and diacetone alcohol. Research has also demonstrated its effectiveness as a catalyst in reactions such as the Horner-Wadsworth-Emmons reaction under phase-transfer conditions. thieme-connect.com

Propiedades

Key on ui mechanism of action |

After ingestion, barium hydroxide reacts with the HCl in the stomach to form water and the very soluble barium chloride; therefore the toxic effects of ingested barium hydroxide may be considered to be similar to those observed with barium chloride. Due to the neutralizing effect of the HCl in the stomach, no significant effects are expected from the alkalinity of Ba(OH)2. |

|---|---|

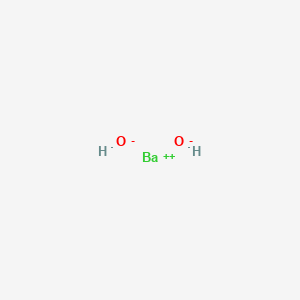

Fórmula molecular |

Ba(OH)2 BaH2O2 |

Peso molecular |

171.34 g/mol |

Nombre IUPAC |

barium(2+);dihydroxide |

InChI |

InChI=1S/Ba.2H2O/h;2*1H2/q+2;;/p-2 |

Clave InChI |

RQPZNWPYLFFXCP-UHFFFAOYSA-L |

SMILES canónico |

[OH-].[OH-].[Ba+2] |

Color/Form |

White powder |

Densidad |

4.495 Heat of fusion: 265 kJ/kg; heat-storage density: 657 MJ/cu m /Barium hydroxide octahydrate/ |

melting_point |

408 °C |

Descripción física |

Dry Powder; Water or Solvent Wet Solid White solid; [HSDB] Fine white crystals; Soluble in water; [MSDSonline] |

Solubilidad |

4.91 g/100 g water at 25 °C Insoluble in acetone Water solubility in wt %: 1.65%, 0 °C; 3.74%, 20 °C; 7.60%, 40 °C; 17.32%, 60 °C; 50.35%, 80 °C |

Presión de vapor |

Vapor pressure: 0.48 kPa at 17.6 °C; 1.32 kPa at 32.1 °C; 2.36 kPa at 40.7 °C; 5.08 kPa at 50.7 °C; 8.01 kPa at 57.8 °C; 12.56 kPa at 64.8 °C /Barium hydroxide, octahydrate/ 0 mm Hg |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Barium Hydroxide and Its Derivatives

Conventional Routes for Barium Hydroxide (B78521) Synthesis in Academic Contexts

In academic and laboratory settings, barium hydroxide is typically prepared through straightforward chemical reactions that are well-established and demonstrate fundamental chemical principles.

Dissolution of Barium Oxide

One of the most direct methods for preparing this compound is by dissolving barium oxide (BaO) in water. wikipedia.org This exothermic reaction involves the hydration of the oxide to form the hydroxide. The chemical equation for this process is:

BaO + H₂O → Ba(OH)₂ wikipedia.org

The resulting solution is highly alkaline. wikipedia.org Upon cooling or evaporation, the this compound crystallizes, most commonly as the octahydrate, Ba(OH)₂·8H₂O. wikipedia.orgquora.com This octahydrate form is stable at room temperature. kremer-pigmente.com Heating the octahydrate in the air will convert it to the monohydrate, and further heating to around 800 °C will cause it to decompose back to barium oxide by releasing water. wikipedia.orgmelscience.com

Hydrolysis of Barium Sulfide (B99878)

This compound can also be generated from barium sulfide (BaS). When barium sulfide is dissolved in water, it undergoes hydrolysis. This reaction yields a mixture of this compound and barium hydrosulfide (B80085). studfile.netchembk.com

2BaS + 2H₂O → Ba(OH)₂ + Ba(SH)₂ studfile.net

The resulting solution is strongly alkaline. chembk.com this compound is less soluble than barium hydrosulfide, and upon cooling the solution, crystals of this compound octahydrate will precipitate first, allowing for its separation. studfile.net This method is often a starting point in industrial processes where barium sulfide is readily available from the carbothermic reduction of barite (barium sulfate). kremer-pigmente.commelscience.com

Precipitation Reactions from Barium Salts

Precipitation reactions offer another common route to synthesize this compound. This method involves the reaction of a soluble barium salt, such as barium chloride (BaCl₂) or barium nitrate (B79036) (Ba(NO₃)₂), with a strong base like sodium hydroxide (NaOH). patsnap.comresearchgate.net A double displacement reaction occurs, which should theoretically produce this compound.

Ba(NO₃)₂ + 2NaOH → Ba(OH)₂ + 2NaNO₃

However, the efficacy of this method is contingent on the concentration of the reactants, as this compound is moderately soluble in water. asta.edu.au At room temperature, it can form a solution of approximately 0.1 mol/dm³. atamanchemicals.com If the concentrations of the reactant solutions are too low (e.g., 0.05 M), no precipitate may form. asta.edu.au Conversely, at higher concentrations, a faint white precipitate of this compound is observed. asta.edu.au A potential complication is the presence of dissolved carbon dioxide in the hydroxide solution, which can lead to the precipitation of highly insoluble barium carbonate (BaCO₃), an unwanted byproduct. asta.edu.au

| Method | Reactants | Key Products | Reaction Conditions |

| Dissolution of Barium Oxide | Barium oxide (BaO), Water (H₂O) | This compound (Ba(OH)₂) | Room temperature, exothermic reaction |

| Hydrolysis of Barium Sulfide | Barium sulfide (BaS), Water (H₂O) | This compound (Ba(OH)₂), Barium hydrosulfide (Ba(SH)₂) | Dissolution in hot water followed by cooling to crystallize Ba(OH)₂ |

| Precipitation from Barium Salts | Soluble barium salt (e.g., Ba(NO₃)₂), Strong base (e.g., NaOH) | This compound (Ba(OH)₂), Soluble salt (e.g., NaNO₃) | Aqueous solution; precipitation is concentration-dependent |

Production of High Purity this compound for Specialized Applications

For applications in fields such as electronics, optics, and pharmaceuticals, this compound of exceptionally high purity is required. solvay.commarketresearchintellect.com This necessitates more advanced synthetic and purification techniques to minimize impurities like sodium, iron, and chlorides. solvay.com

Ion Exchange Processes

Ion exchange technology is a sophisticated method for producing high-purity this compound from solutions containing barium salts, such as barium sulfide. patsnap.comgoogle.com The process involves passing the salt solution through a column packed with a specialized ion exchange resin. google.comwatertechnologies.com

Two primary strategies can be employed:

Anion Exchange : A barium sulfide solution is passed through an anion exchange resin in the hydroxide form. The resin exchanges its hydroxide ions for the sulfide and hydrosulfide ions in the solution, resulting in an effluent of high-purity this compound. google.com

Cation Exchange : A barium sulfide solution is passed through a strongly acidic cation exchange resin in the sodium or potassium form. The resin captures the barium ions, releasing sodium or potassium ions into the effluent, which now contains sodium sulfide or potassium sulfide. The resin, now loaded with barium, is then treated with a sodium hydroxide or potassium hydroxide solution to yield a solution of pure this compound. google.com

These processes can be operated continuously and are effective in producing this compound with purities exceeding 99.5%. google.com

Oxidation of Barium Sulfide

A significant industrial method for producing this compound involves the direct oxidation of a barium sulfide solution. kremer-pigmente.com This process is often carried out continuously by treating a barium sulfide liquor with air or an oxygen-enriched gas. google.com The reaction is typically conducted at temperatures between 45°C and 80°C in a multi-stage system. google.com

The partial oxidation of barium sulfide solutions yields this compound and polysulfides. google.com

2BaS + O₂ + 2H₂O → 2Ba(OH)₂ + 2S (and further reactions to form polysulfides)

Careful control of reaction parameters, such as temperature and the extent of oxidation, is crucial. google.com The resulting liquor, which contains the this compound, is then subjected to purification and crystallization steps, often involving multiple stages to separate the product from sulfur-containing byproducts and achieve high purity. kremer-pigmente.com

| High-Purity Method | Key Reagents/Materials | Principle | Typical Application of Product |

| Ion Exchange | Barium sulfide solution, Cation/Anion exchange resins, NaOH/KOH | Selective ion capture and release to separate barium from counter-ions | Electronics, Fine Chemicals |

| Oxidation of Barium Sulfide | Barium sulfide solution, Air/Oxygen | Controlled oxidation of sulfide to hydroxide | Industrial chemical synthesis, Additives |

Carbon Reduction of Barytes with Subsequent Processing

The industrial production of barium compounds often begins with the carbothermal reduction of barytes (or barite), a mineral primarily composed of barium sulfate (B86663) (BaSO₄). novascotia.ca This process, known as the "black ash" process, converts the water-insoluble barium sulfate into water-soluble barium sulfide (BaS), which serves as a crucial intermediate for producing this compound and other barium chemicals. novascotia.ca

The reduction is typically carried out in a rotary kiln or a fluidized-bed furnace at high temperatures, generally ranging from 800°C to 1300°C. patsnap.comgoogle.com A mixture of ground barytes ore and a carbon source, such as finely divided coal or coke, is fed into the furnace. google.commdpi.com The primary reactions governing this process are:

BaSO₄ + 4C → BaS + 4CO

BaSO₄ + 4CO → BaS + 4CO₂

The resulting product, a molten mass often called "black ash," contains primarily barium sulfide. caltech.edu This is then quenched with water and ground to a smaller mesh size. caltech.edu The barium sulfide is extracted from the mixture through a hot leaching process, which dissolves the BaS, leaving behind insoluble gangue and unreacted materials. google.com

Nanoparticle Synthesis of this compound

The synthesis of this compound nanoparticles allows for the creation of materials with unique properties suitable for advanced applications. Various chemical and physical methods have been developed to control the size, shape, and crystallinity of these nanoparticles.

Chemical Co-precipitation Methods

Chemical co-precipitation is a widely utilized method for synthesizing this compound nanoparticles due to its simplicity, low-temperature operation, cost-effectiveness, and suitability for large-scale production. researchgate.netatlantis-press.com The process generally involves mixing aqueous solutions of a soluble barium salt with a hydroxide source.

In a typical synthesis, precise amounts of a barium precursor, such as barium nitrate (Ba(NO₃)₂), and a precipitating agent, like sodium hydroxide (NaOH), are dissolved separately in distilled water to create solutions of a specific molarity (e.g., 0.1M). researchgate.net The solutions are then mixed, often under continuous magnetic stirring, which induces the precipitation of this compound nanoparticles. researchgate.net

The resulting precipitate is then separated from the reaction mixture, typically by filtration or centrifugation. To remove unreacted ions and by-products, the collected nanoparticles are washed multiple times with distilled water and ethanol (B145695). researchgate.net Finally, the washed product is dried to obtain a fine powder of this compound nanoparticles. researchgate.net

Characterization of nanoparticles synthesized via this method has confirmed the formation of crystalline this compound with particle sizes in the nanometer range. For instance, one study reported the successful synthesis of spherical this compound nanoparticles with a crystallite size of approximately 50.24 nm. researchgate.net

Sol-Gel Techniques

The sol-gel technique is another prominent wet-chemical method for producing high-purity, homogeneous nanoparticles. rroij.com While often used for complex oxides, the principles are applicable to this compound derivatives. In the context of barium-containing nanoparticles, such as barium titanate (BaTiO₃), this compound is frequently used as the barium precursor. rroij.comresearchgate.net

The process begins with the preparation of a "sol," which is a stable colloidal suspension. For example, a barium-containing sol can be created by dissolving this compound octahydrate (Ba(OH)₂·8H₂O) in a solvent. rroij.comresearchgate.net This solution is then carefully reacted with another precursor solution, such as a titanium alkoxide like titanium isopropoxide (TIP) dissolved in 2-propanol, to form BaTiO₃. researchgate.net

The mixing conditions of the precursor solutions are critical to the properties of the final particles. researchgate.net The reaction leads to the formation of a "gel," which is an interconnected, rigid network with pores filled by the solvent. This gel is then aged, washed, and dried. Subsequent calcination (heating at high temperatures) is often required to remove residual organic compounds and crystallize the final nanoparticle product. rroij.com The sol-gel method offers excellent control over the stoichiometry and microstructure of the resulting nanoparticles. rroij.com

Chemical Vapour Deposition Approaches

Chemical Vapour Deposition (CVD) is a versatile technique primarily used to produce high-purity thin films and coatings, but it can also be adapted for nanoparticle synthesis. researchgate.nettubitak.gov.tr The process involves introducing volatile precursors in the gas phase into a reaction chamber, where they decompose and react on a heated substrate to form the desired material. youtube.com

For the synthesis of barium-containing nanomaterials, a metalorganic barium precursor, such as Ba(hfa)₂tetraglyme (barium bis(hexafluoroacetylacetonate) tetraglyme), is typically used. mdpi.com This precursor is heated to create a reactive vapor, which is then transported by a carrier gas into the furnace. youtube.commdpi.com Inside the furnace, at high temperatures (e.g., 700-950°C), the precursor vapor reacts, often with an oxygen-containing gas, to deposit nanoparticles or a thin film on a substrate. researchgate.netmdpi.com

While direct synthesis of this compound via CVD is less common, the technique can be used to create barium oxide (BaO) nanoparticles, which can subsequently be hydrated to form this compound. The high temperatures and controlled atmosphere of the CVD process allow for the formation of well-crystallized particles. researchgate.net

Microemulsion Methods

The microemulsion method provides an elegant route for synthesizing nanoparticles with excellent control over particle size and distribution. A microemulsion is a thermodynamically stable, isotropic mixture of oil, water, and a surfactant. mdpi.com This method uses the tiny water droplets within a water-in-oil microemulsion as constrained microreactors for nanoparticle precipitation. repositorioinstitucional.mx

To synthesize barium-containing nanoparticles, two separate microemulsions with identical compositions (e.g., a surfactant like CTAB, a co-surfactant like 1-butanol, and an oil phase like n-octane) are prepared. repositorioinstitucional.mx The aqueous phase of the first microemulsion contains a dissolved barium salt, such as barium nitrate. repositorioinstitucional.mx The aqueous phase of the second microemulsion contains a precipitating agent, such as sodium hydroxide.

When the two microemulsions are mixed, the water droplets constantly collide and coalesce, allowing the reactants to mix and precipitate within the confined space of the droplets. This controlled reaction environment limits particle growth, resulting in uniform nanoparticles, often in the size range of 3-10 nm. mdpi.com The precursor precipitate is then separated via centrifugation, washed to remove the surfactant, and dried.

Low-Temperature Wet Chemical Synthesis

Low-temperature wet chemical synthesis encompasses various solution-based methods performed at or near room temperature to produce crystalline nanoparticles without the need for high-temperature calcination. researchgate.netnih.gov These techniques are advantageous for their energy efficiency and ability to prevent particle agglomeration that can occur at higher temperatures.

This category includes methods like simple co-precipitation at room temperature and low-temperature hydrothermal synthesis. researchgate.netmdpi.com For instance, crystalline barium titanate nanoparticles have been successfully synthesized at temperatures as low as 70°C by reacting a chelated titanium complex with this compound in a solution. nih.gov

Low-temperature hydrothermal methods involve heating the precursor solution in a sealed vessel (autoclave) at moderately elevated temperatures (e.g., 100-150°C) and pressures. mdpi.com This process can rapidly yield phase-pure, crystalline nanoparticles. Studies have shown that using this compound as a precursor in hydrothermal synthesis can produce BaTiO₃ nanoparticles of 10-15 nm in just a few seconds to minutes, demonstrating a significant acceleration compared to conventional methods. mdpi.com The use of specific precursors and the control of reaction kinetics are key to achieving high-quality nanoparticles at low temperatures. nih.gov

Directed Synthesis of this compound Hydrates

This compound can exist in several hydration states, most notably as an octahydrate, monohydrate, and in an anhydrous form. toptionchem.com The specific hydrate (B1144303) can be prepared through controlled crystallization and dehydration processes.

Octahydrate Crystallization

This compound octahydrate (Ba(OH)₂·8H₂O) is the most common commercially available form and typically crystallizes from aqueous solutions. atamanchemicals.comcommonorganicchemistry.com The process generally involves dissolving barium oxide (BaO) in water. wikipedia.org

BaO + 9H₂O → Ba(OH)₂·8H₂O ecoinvent.org

This exothermic reaction yields a solution from which colorless, monoclinic crystals of the octahydrate can be obtained upon cooling or evaporation. atamanchemicals.comtoptionchem.com The solubility of this compound in water increases significantly with temperature, a key factor in the crystallization process. atamanchemicals.com For instance, ethanol can be added to the solution to facilitate the crystallization of Ba(OH)₂·8H₂O. atamanchemicals.com Industrially, a suspension of barium oxide in a recycled mother liquor is heated to destroy any peroxides, followed by separation of insoluble components and crystallization. ecoinvent.orggloballcadataaccess.org The resulting crystals are then typically removed by centrifugation. ecoinvent.orggloballcadataaccess.org

Monohydrate Conversion from Octahydrate

This compound monohydrate (Ba(OH)₂·H₂O) is a white, granular solid and is often the form used in industrial applications. atamanchemicals.com It is produced by heating the octahydrate. wikipedia.org When heated in the air, this compound octahydrate melts in its own water of crystallization at approximately 78°C and subsequently loses water molecules to form the monohydrate. atamanchemicals.comkremer-pigmente.com More specifically, the octahydrate first dissolves in its hydration water at 78°C, then loses four water molecules to form a trihydrate at about 125°C. atamanchemicals.com This trihydrate is unstable and converts to the more stable monohydrate at around 180°C. atamanchemicals.com

Anhydrous Form Generation via Dehydration

The generation of anhydrous this compound (Ba(OH)₂) from its hydrated forms requires further heating. Gradual thermal treatment of the monohydrate in the air will yield the anhydrous form at approximately 375°C. atamanchemicals.com Another method involves heating the octahydrate to between 140-150°C under vacuum conditions until all water of hydration is removed and a constant weight is achieved. mdpi.comresearchgate.net The anhydrous form is of less industrial importance compared to its hydrated counterparts. ecoinvent.orggloballcadataaccess.org It's important to note that upon heating to around 800°C, anhydrous this compound decomposes into barium oxide and water. wikipedia.org

Table 1: Dehydration Stages of this compound Hydrates

| Hydrate Form | Conversion Temperature | Product |

| Octahydrate (Ba(OH)₂·8H₂O) | ~78 °C | Melts in water of crystallization |

| Octahydrate (Ba(OH)₂·8H₂O) | ~125 °C | Trihydrate (unstable) |

| Trihydrate | ~180 °C | Monohydrate (Ba(OH)₂·H₂O) |

| Monohydrate (Ba(OH)₂·H₂O) | ~375 °C (in air) | Anhydrous (Ba(OH)₂) |

| Octahydrate (Ba(OH)₂·8H₂O) | 140-150 °C (vacuum) | Anhydrous (Ba(OH)₂) |

| Anhydrous (Ba(OH)₂) | ~800 °C | Barium Oxide (BaO) + Water (H₂O) |

This compound as a Precursor in Advanced Materials Synthesis

This compound is a versatile precursor for the synthesis of various advanced materials due to its reactivity and the properties of the resulting barium compounds. atamanchemicals.comwikipedia.org

Preparation of Barium Salts

This compound is widely used in the preparation of other barium salts. atamanchemicals.com Its aqueous solution, being highly alkaline, readily undergoes neutralization reactions with acids. wikipedia.org For example, it reacts with sulfuric acid and phosphoric acid to form barium sulfate and barium phosphate (B84403), respectively. wikipedia.org This reactivity is exploited in various industrial applications. barium-hydroxide.com The low solubility of many of these resulting barium salts, such as barium sulfate, is a key characteristic utilized in these synthetic processes. wikipedia.orglaboratoriumdiscounter.nl

Synthesis of Barium Hydroxyapatite (B223615)

Barium hydroxyapatite (Ba₁₀(PO₄)₆(OH)₂), often abbreviated as Ba-HAp, can be synthesized using this compound. One common method is a wet chemical process where this compound octahydrate (Ba(OH)₂·8H₂O) is reacted with a phosphate source, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or phosphoric acid (H₃PO₄). nih.govchemicalbook.comcjpas.net In one procedure, a solution of phosphoric acid is added to a stirred solution of this compound at 100°C under a nitrogen atmosphere to prevent the formation of barium carbonate from atmospheric carbon dioxide. cjpas.net The resulting white precipitate is then aged to form crystalline barium hydroxyapatite. cjpas.net The properties of the synthesized Ba-HAp, such as particle size and crystallinity, can be influenced by the reaction conditions, including the molar ratio of the reactants. cjpas.net

Formation of Superconducting Phases (e.g., NdBaCuO System)

This compound, particularly its octahydrate form (Ba(OH)₂·8H₂O), serves as a critical precursor in the synthesis of high-temperature superconducting materials, such as the Neodymium-Barium-Copper-Oxide (NdBaCuO) system. Its use presents a significant advantage over the more conventional barium carbonate (BaCO₃) precursor. scirp.org The solid-state reaction using BaCO₃ often results in the production of carbon dioxide (CO₂) gas, which can be detrimental to the material's microstructure and create air pollutants. scirp.org The utilization of this compound circumvents this issue, as its decomposition primarily yields water vapor, leading to a cleaner synthesis process. scirp.org

In a typical synthesis of the Nd₁Ba₂Cu₃O₇₋δ phase, this compound octahydrate is used as the source of the barium atom. scirp.org Research has demonstrated the successful formation of the Nd₁Ba₂Cu₃O₇₋δ phase using this method, confirmed through X-ray diffraction (XRD) characterization. scirp.org The resulting material's unit cell tends to exhibit a tetragonal symmetry, as the difference between the a and b lattice parameters is very small. scirp.org However, to achieve the desired orthorhombic phase, which is often associated with optimal superconducting properties, it is suggested that the synthesis should be conducted in an oxygen-rich atmosphere. scirp.org The calculation of the oxygen content in one study yielded a value of 6.38 (δ ≈ 0.62), further supporting the tendency towards a tetragonal phase under the reported synthesis conditions. scirp.org

The choice of barium precursor is a pivotal factor in controlling the phase purity and superconducting properties of the final NdBaCuO material. While conventional methods often rely on high-temperature heat treatments (above 1000°C) to promote large, well-connected grains, the precursor chemistry plays a fundamental role in the initial phase formation. researchgate.net Using Ba(OH)₂·8H₂O offers a promising route to reduce impurities and potentially lower synthesis temperatures compared to carbonate-based routes.

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Barium Precursor | The source of barium for the reaction. | This compound Octahydrate (Ba(OH)₂·8H₂O) | scirp.org |

| Target Phase | The desired superconducting compound. | Nd₁Ba₂Cu₃O₇₋δ | scirp.org |

| Key Advantage | Primary benefit over traditional precursors. | Avoids CO₂ generation, producing H₂O vapor instead. | scirp.org |

| Resulting Crystal Structure | The crystallographic symmetry of the synthesized powder. | Tends toward tetragonal symmetry. | scirp.org |

| Calculated Oxygen Content (7-δ) | The stoichiometry of oxygen in the final product. | 6.38 | scirp.org |

| Suggested Improvement | Recommended adjustment to the synthesis process. | Synthesizing in an oxygen atmosphere to promote the orthorhombic phase. | scirp.org |

Preparation of Barium Titanate

This compound is a versatile precursor for synthesizing barium titanate (BaTiO₃), a ceramic material widely used for its excellent dielectric, ferroelectric, and piezoelectric properties. ipindexing.com Advanced synthesis methods using this compound, such as hydrothermal and sol-gel techniques, allow for precise control over particle size, morphology, and crystallinity, which are crucial for the performance of electronic components like multilayer ceramic capacitors (MLCCs). tandfonline.comrroij.com

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures. This compound (Ba(OH)₂) and a titanium source, such as titanium dioxide (TiO₂) or titanium tetrachloride (TiCl₄), are used as precursors. ipindexing.comthenucleuspak.org.pk This process can produce high-purity, homogeneous, and ultrafine BaTiO₃ powders at relatively low temperatures (e.g., 80-240°C). ipindexing.comtandfonline.com

One study demonstrated the synthesis of tetragonal BaTiO₃ nanoparticles via a one-step hydrothermal process at 240°C using this compound octahydrate and titanium tetrachloride. ustb.edu.cn The choice of solvent was found to significantly influence the crystal structure and morphology, with an ethanol/water mixture being optimal for achieving high tetragonality (c/a = 1.0088) and a small average particle size of 82 nm. ustb.edu.cn In another approach, using a reactive titanium peroxo-hydroxide precursor with this compound allowed for the synthesis of phase-pure cubic BaTiO₃ powders at a temperature as low as 80°C. tandfonline.com The reaction temperature directly impacts the crystal structure and purity; higher temperatures, such as 180°C, have been shown to yield BaTiO₃ with higher purity. ipindexing.comthenucleuspak.org.pk

Sol-Gel Synthesis

The sol-gel process offers another wet-chemical route to produce barium titanate. rroij.com This method involves the conversion of molecular precursors into a colloidal solution (sol) and then into a gelatinous network (gel). rroij.com this compound octahydrate is dissolved along with a titanium alkoxide, such as titanium(IV) n-butoxide or titanium isopropoxide, in a suitable solvent. mdpi.comrroij.com The resulting gel is then dried and calcined at high temperatures to form the crystalline BaTiO₃ powder. mdpi.com

Research indicates that the sol-gel method using this compound octahydrate can produce BaTiO₃ with intense and sharp crystallization peaks and a high dielectric constant. rroij.comrroij.com The calcination temperature is a critical parameter; one study showed that the BaTiO₃ phase began to form at 600°C, with performance as a radiopacifier for MTA-like cements increasing with calcination temperatures up to 1000°C. mdpi.com The sol-gel process provides an advantage in producing powders with larger grain growth compared to solid-state reaction methods. rroij.com

| Parameter | Hydrothermal Synthesis | Sol-Gel Synthesis | Source |

|---|---|---|---|

| Titanium Precursor | Titanium Dioxide (TiO₂), Titanium Tetrachloride (TiCl₄), Titanium Peroxo-hydroxide | Titanium(IV) n-butoxide, Titanium Isopropoxide | tandfonline.comthenucleuspak.org.pkustb.edu.cnmdpi.comrroij.com |

| Reaction Temperature | Relatively low (e.g., 80°C - 240°C) | Requires high-temperature calcination (e.g., 600°C - 1100°C) | tandfonline.comustb.edu.cnmdpi.com |

| Process Description | Chemical reaction in a sealed, heated aqueous solution. | Formation of a sol-gel from precursors, followed by drying and calcination. | ipindexing.comrroij.com |

| Resulting Crystal Phase | Can be controlled to be cubic or tetragonal depending on conditions (temperature, solvent). | Phase formation (e.g., BaTiO₃, BaCO₃, Ba₂TiO₄) depends on calcination temperature. | tandfonline.comustb.edu.cnmdpi.com |

| Key Advantages | Low synthesis temperature, high purity, control over crystallinity in one step. | Good for achieving larger grain growth and high dielectric constant. | ipindexing.comtandfonline.comrroij.comrroij.com |

| Average Particle Size | Can produce nanoparticles (e.g., 82 nm). | Dependent on calcination temperature; crystalline size increases with temperature. | ustb.edu.cnmdpi.com |

Structural Elucidation and Spectroscopic Characterization of Barium Hydroxide

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary tool for investigating the crystalline nature of barium hydroxide (B78521). It provides detailed information about crystal structure, phase composition, and crystallite size.

Barium hydroxide can exist in several crystalline forms, including tetragonal, orthorhombic, and monoclinic systems. epjap.orgresearchgate.net The specific crystal system often depends on the degree of hydration and the synthesis conditions. For instance, this compound octahydrate (Ba(OH)₂·8H₂O) has been reported to crystallize in the monoclinic system, although it can exhibit pseudo-tetragonal symmetry. rri.res.in Anhydrous and other hydrated forms can adopt different crystal structures. researchgate.net The transition between these phases, such as from tetragonal to orthorhombic, can be influenced by factors like temperature. researchgate.net

For example, a study on barium titanate (BaTiO₃) noted that it undergoes successive phase transitions from rhombohedral to orthorhombic, then to tetragonal, and finally to cubic at different temperatures. researchgate.net While this pertains to a related barium compound, it highlights the potential for complex phase behavior in barium-containing materials. The crystal structure of barium meta-pertechnetate (Ba[TcO₄]₂), for instance, was determined to be orthorhombic. acs.org

Table 1: Crystal Systems of Barium Compounds

| Compound | Crystal System |

|---|---|

| This compound Octahydrate (Ba(OH)₂·8H₂O) | Monoclinic rri.res.in |

| This compound (various hydrates) | Orthorhombic, Monoclinic researchgate.net |

| Barium Titanate (BaTiO₃) | Tetragonal, Orthorhombic, Cubic, Rhombohedral researchgate.net |

Rietveld refinement is a powerful technique applied to XRD data to refine the crystal structure model of a material. This method allows for the precise determination of lattice parameters (a, b, and c), atomic positions, and other structural details. mdpi.com The process involves fitting a calculated diffraction pattern to the experimental data, minimizing the difference between the two. mdpi.com

In the context of barium compounds, Rietveld refinement has been used to analyze the crystal structure of materials like barium carbonate (BaCO₃) formed from the carbonation of this compound octahydrate. cristal.org This analysis can confirm the space group and provide detailed atomic coordinates. cristal.orgd-nb.info For complex structures, the Rietveld method is essential for extracting accurate microstructural information from powder diffraction patterns where peaks may overlap. cristal.org The GSAS-II software is one tool used for such refinements. mdpi.com

For this compound in nanoparticle form, XRD is crucial for determining the average crystallite size. The size of the crystallites can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation. chemistryjournal.net The formula is D = Kλ / (β cosθ), where D is the crystallite size, K is a shape factor (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle. ekb.eg

Studies on this compound and barium oxide nanoparticles have reported crystallite sizes in the nanometer range. For example, this compound nanoparticles synthesized by a co-precipitation method were found to have a width of 50.24 nm. researchgate.net In other research, the average crystallite size of barium oxide (BaO) nanoparticles was calculated to be between 12 nm and 16 nm. chemistryjournal.netresearchgate.net The Williamson-Hall method is another approach used to separate the effects of crystallite size and lattice strain on peak broadening. uobaghdad.edu.iq

Table 2: Crystallite Size of Barium-Based Nanoparticles

| Material | Synthesis Method | Crystallite Size (nm) | Reference |

|---|---|---|---|

| This compound | Co-precipitation | 50.24 | researchgate.net |

| Barium Oxide | Co-precipitation | 15-16 | researchgate.net |

| Barium Oxide | Hydrothermal | 12 | chemistryjournal.net |

XRD is instrumental in identifying the different phases present in a sample, including various hydrate (B1144303) forms of this compound. The diffraction pattern of a material is unique to its crystal structure, allowing for the identification of individual components in a mixture. proyectopatrimonio.info For example, XRD analysis can distinguish between anhydrous this compound, this compound octahydrate (Ba(OH)₂·8H₂O), and other hydrated forms like the monohydrate (Ba(OH)₂·H₂O) and trihydrate (Ba(OH)₂·3H₂O). proyectopatrimonio.infoacs.org

In studies involving the reaction of this compound, XRD is used to track the formation of new phases. For instance, when this compound is used in mortars, XRD can identify the formation of barium carbonate (BaCO₃) and barium-calcium carbonate [BaCa(CO₃)₂]. proyectopatrimonio.info Similarly, in the presence of sulfates, the formation of barium sulfate (B86663) (BaSO₄) is readily detected. whiterose.ac.uk Research has shown that as-received this compound can be a mixture of different hydrates. acs.org

Crystallite Size Determination in Nanoparticles

Electron Microscopy Techniques

Electron microscopy provides direct visualization of the morphology and microstructure of materials at high magnifications.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology and particle shape of this compound. SEM images reveal the three-dimensional appearance of the particles, which can vary significantly depending on the synthesis method and conditions.

For this compound nanoparticles synthesized via co-precipitation, SEM has shown the particles to be spherical in shape. researchgate.net In other preparations, such as those used for conservation treatments, this compound can form acicular (needle-like) crystals upon carbonation. mdpi.com The morphology of related barium compounds has also been extensively studied. For instance, barium oxide nanoparticles have been observed to have flower-shaped morphologies. researchgate.net The particle shape of barium sulfate can be manipulated from spherical to pillow-shaped and rice-shaped by controlling the synthesis parameters. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Barium Acetate (B1210297) | [CH₃COO]₂Ba |

| Barium Carbonate | BaCO₃ |

| Barium Chloride Dihydrate | BaCl₂·2H₂O |

| Barium Chloride Monohydrate | BaCl₂·H₂O |

| This compound | Ba(OH)₂ |

| This compound Octahydrate | Ba(OH)₂·8H₂O |

| Barium meta-Pertechnetate | Ba[TcO₄]₂ |

| Barium Nitrate (B79036) | Ba(NO₃)₂ |

| Barium Oxide | BaO |

| Barium Sulfate | BaSO₄ |

| Barium Titanate | BaTiO₃ |

| Calcium Carbonate | CaCO₃ |

| Calcium Chloride Hydroxide | CaClOH |

| Calcium Hydroxide | Ca(OH)₂ |

| Sodium Hydroxide | NaOH |

| Titanium Dioxide | TiO₂ |

| Witherite | BaCO₃ |

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Morphology

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the size, shape, and distribution of nanoparticles. In the study of this compound, TEM analysis has been instrumental in characterizing nano-sized particles synthesized through various methods.

Research findings from multiple studies highlight the ability to produce this compound nanoparticles with distinct morphological characteristics. For instance, nanoparticles synthesized via a chemical co-precipitation method were observed to be spherical. researchgate.net Another study achieved the synthesis of nano-barium hydroxide (N-Ba(OH)₂) with a highly uniform particle size of approximately 8 nm. mdpi.comresearchgate.net In contrast, commercially available micron-sized this compound (M-Ba(OH)₂) shows much larger, bulk particles. mdpi.comresearchgate.net The significant reduction in particle size to the nanometer scale greatly enhances properties such as solubility and permeability. researchgate.net Further research involving a combined precipitation and quenching method produced nearly spherical nanocrystalline particles with diameters ranging from 4 to 92 nm. scispace.com

Table 1: TEM Analysis of this compound Nanoparticles

| Reported Particle Size | Morphology | Synthesis Method | Reference |

|---|---|---|---|

| ~8 nm | Uniform distribution | Reaction of ammonium (B1175870) hydroxide with barium chloride | mdpi.com, researchgate.net |

| 50.24 nm (average) | Spherical | Chemical co-precipitation | researchgate.net |

| 4 to 92 nm | Nearly spherical | Precipitation and quenching | scispace.com |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are crucial for identifying functional groups and understanding the bonding within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a fingerprint of its molecular structure. For this compound, FTIR spectra reveal characteristic vibrational bands corresponding to its functional groups. researchgate.netresearchgate.net

The presence of hydroxyl (OH) groups is a dominant feature in the FTIR spectrum of Ba(OH)₂. A sharp and strong vibrational band located at approximately 3574 cm⁻¹ is a clear confirmation of the OH stretching modes in this compound. researchgate.net In hydrated forms, bands corresponding to water molecule stretching and bound OH stretching are observed around 3425 cm⁻¹ and 3315 cm⁻¹, respectively. researchgate.netresearchgate.net The deformation of absorbed water molecules is indicated by a band in the 1600-1640 cm⁻¹ range. researchgate.net Additionally, vibrations associated with the barium-oxygen and barium-hydroxyl bonds are also identified. A band at 1750 cm⁻¹ is attributed to Ba-OH stretching, while several bands, including those at 1582 cm⁻¹, 857 cm⁻¹, and 693 cm⁻¹, are assigned to Ba-O bond stretching. researchgate.net

Table 2: Characteristic FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3574 | OH stretching modes in Ba(OH)₂ | researchgate.net |

| 3425 | Water molecule stretching | researchgate.net, researchgate.net |

| 3315 | Bound OH stretching | researchgate.net, researchgate.net |

| 1750 | Ba-OH stretching | researchgate.net |

| 1640 - 1600 | Deformation of absorbed water molecule | researchgate.net |

| 1582, 857, 693 | Ba-O bond stretching | researchgate.net |

Raman Spectroscopy for Structural and Bonding Features

Raman spectroscopy provides complementary information to FTIR, focusing on the scattering of light from molecular vibrations. It is particularly useful for studying the structural and bonding features of this compound and its various hydrates. colab.ws

Studies have shown that the stretching vibrations of non-hydrogen-bonded hydroxide ions in compounds like this compound are found in the range of 3500 cm⁻¹ to 3690 cm⁻¹. colab.ws The presence and strength of hydrogen bonding significantly influence the Raman spectra. For instance, in the lower hydrates of this compound, such as Ba(OH)₂·3H₂O and Ba(OH)₂·H₂O, the absence of water bands is attributed to strong hydrogen bonding of the water of crystallization. colab.ws Conversely, the hydroxide ions in many of these compounds are not hydrogen-bonded. colab.ws In the case of this compound octahydrate (Ba(OH)₂·8H₂O), the spectrum shows two strong, well-separated components at 3481 cm⁻¹ and 3529 cm⁻¹, which is indicative of significant coupling between the hydroxyl groups within the unit cell. ias.ac.inias.ac.in

Table 3: Raman Frequencies for this compound and its Hydrates

| Compound | Frequency (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|

| Barium Hydroxides (general) | 3500 - 3690 | Stretching of non-hydrogen-bonded OH⁻ ions | colab.ws |

| Ba(OH)₂·8H₂O | 3481 | Coupling of hydroxyls (totally symmetric) | ias.ac.in, ias.ac.in |

| Ba(OH)₂·8H₂O | 3529 | Coupling of hydroxyls | ias.ac.in, ias.ac.in |

X-ray Absorption and Photoelectron Spectroscopy

X-ray based spectroscopic techniques are powerful for determining the elemental composition and chemical (oxidation) state of atoms in a material.

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a surface-sensitive technique that provides information on the local electronic structure and bonding environment of an atom by probing transitions from a core level to unoccupied states. escholarship.orgescholarship.orgwikipedia.org

A spectroscopic study of thin-film this compound at the oxygen K-edge revealed distinct spectral features. The NEXAFS spectrum for Ba(OH)₂ shows a pre-edge feature appearing as a shoulder with its peak at 532.1 eV. escholarship.org Other clearly distinguishable peaks in the spectrum are located at 534.4 eV, 536.5 eV, and 542.2 eV. escholarship.org These features are unique to the hydroxide environment and differ from the spectra of other barium compounds like barium oxide (BaO) and barium carbonate (BaCO₃), making NEXAFS a valuable tool for distinguishing between these species, especially in surface-sensitive applications where contamination can be an issue. escholarship.orgescholarship.org

Table 4: O K-edge NEXAFS Peak Positions for this compound

| Peak Position (eV) | Feature Description | Reference |

|---|---|---|

| 532.1 | Pre-edge shoulder | escholarship.org |

| 534.4 | Distinguishable peak | escholarship.org |

| 536.5 | Distinguishable peak | escholarship.org |

| 542.2 | Distinguishable peak | escholarship.org |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to analyze the elemental composition and the chemical and electronic states of elements within the top 1-10 nm of a material's surface. xpssimplified.comeag.com The technique involves irradiating a surface with X-rays and measuring the kinetic energy of emitted photoelectrons. eag.com

XPS analysis of as-deposited barium films confirms the formation of this compound. The O 1s XP emission peak for Ba(OH)₂ is observed at a binding energy of 529.7 eV. aip.org This value is distinct from that of barium oxide (BaO), which would appear at a lower binding energy of around 527.9 eV, and from barium carbonate (BaCO₃), which has a higher binding energy peak at 531.1 eV. aip.org The C 1s spectrum can be used concurrently to detect the presence of any carbonate contamination, which shows a peak at 288.9 eV if present. aip.org The susceptibility of Ba(OH)₂ to react with atmospheric CO₂ to form BaCO₃ makes in-situ analysis or the use of a protective capping layer crucial for accurate characterization. aip.org

Table 5: XPS Binding Energies for Barium Compounds

| Core Level | Compound | Binding Energy (eV) | Reference |

|---|---|---|---|

| O 1s | Ba(OH)₂ | 529.7 | aip.org |

| O 1s | BaO | ~527.9 | aip.org |

| O 1s | BaCO₃ | 531.1 | aip.org |

| C 1s | BaCO₃ | 288.9 | aip.org |

Other Spectroscopic and Analytical Methods

Beyond the primary spectroscopic techniques, a range of other analytical methods provide crucial information regarding the composition, electronic structure, thermal stability, and catalytic properties of this compound.

Atomic Absorption Spectroscopy (AAS) is a vital analytical technique for determining the elemental composition of a sample. In the context of this compound, AAS is employed to quantify the amount of barium present, ensuring the purity of the compound and detecting any trace metal impurities. The method is based on the principle that atoms absorb light at specific wavelengths characteristic of the element. libretexts.org

For the analysis of barium, a nitrous oxide-acetylene flame is typically used to atomize the sample. usgs.gov This high-temperature flame minimizes chemical interferences that can occur in cooler flames. usgs.gov However, barium is easily ionized in this flame, which can lead to lower absorption values. To suppress this ionization, an ionization buffer, such as a sodium chloride solution, is added to both the standards and the samples. libretexts.orgusgs.gov

Research has demonstrated the use of AAS to confirm the proportional distribution of barium in synthesized this compound nanoparticles. researchgate.net The linear relationship between absorbance and concentration indicates a well-distributed presence of barium in the material. researchgate.net The American Chemical Society (ACS) Reagent Chemicals monograph for this compound octahydrate specifies flame AAS for the determination of calcium, potassium, sodium, and strontium impurities. acs.org

Table 1: AAS Parameters for Barium Analysis

| Parameter | Setting |

|---|---|

| Wavelength | 553.6 nm usgs.gov |

| Burner | Nitrous oxide usgs.gov |

| Oxidant | Nitrous oxide usgs.gov |

| Fuel | Acetylene usgs.gov |

UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic properties of materials, particularly for determining the optical band gap of semiconductors. The band gap is the energy difference between the valence band and the conduction band. For this compound, especially in its nanoparticle form, UV-Vis spectroscopy can provide insights into its electronic structure.

A study on this compound nanoparticles synthesized by a chemical co-precipitation method reported a band gap of 3.5 eV, as determined from the UV spectrum. researchgate.net Another study on barium oxide (BaO) nanoparticles, a related compound, calculated an optical band gap of 4.65 eV using a Tauc plot derived from UV-Vis absorbance data. atlantis-press.com This value was noted to be higher than that of bulk BaO, a phenomenon attributed to the quantum size effect in nanomaterials. atlantis-press.com

The modification of a titanium dioxide (TiO2) electron transport layer with this compound in perovskite solar cells was shown to alter the electronic properties. ntu.edu.sg Ultraviolet Photoelectron Spectroscopy (UPS), a related technique, was used to determine the energy level alignment, revealing a shift in the conduction band energy upon Ba(OH)2 modification. ntu.edu.sg

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures and studying reaction mechanisms. libretexts.orgwikipedia.org While not typically used for the direct characterization of the simple inorganic structure of this compound itself, it is invaluable for investigating reactions where this compound acts as a catalyst or reagent.

Recent research has utilized various NMR techniques to gain mechanistic insights into the conversion of carbohydrates, such as D-glucose, into lactic acid using this compound as a catalyst. rsc.orgdtu.dkresearchgate.net These studies have employed sensitivity-enhanced ("hyperpolarized") NMR to track the reaction cascade and directly observe transient intermediates like enol and dihydroxyacetone species. rsc.orgdtu.dk

Quantitative NMR has confirmed that the conversion of glucose under anaerobic conditions with this compound is highly selective for the formation of 2-hydroxy-3-deoxy acids. rsc.orgdtu.dk Techniques such as 2D Diffusion Ordered Spectroscopy (DOSY) and Heteronuclear Single Quantum Coherence (HSQC) have been used to identify the binding sites between D-glucose and the this compound catalyst. researchgate.netcolab.ws These experiments suggest that under reaction conditions, the catalyst may exist as the [Ba(OH)(H2O)2]+ species. researchgate.netcolab.wsresearchgate.net Furthermore, performing the reaction in D2O (heavy water) and analyzing the products by NMR revealed that the resulting lactic acid undergoes deuteration, indicating the solvent's participation in the reaction pathway. colab.ws

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are fundamental for studying the thermal stability, dehydration, and decomposition of this compound and its hydrates. uomustansiriyah.edu.iq

This compound exists in several hydrated forms, most commonly as the octahydrate (Ba(OH)2·8H2O) and the monohydrate (Ba(OH)2·H2O). wikipedia.org TGA measures the change in mass of a sample as a function of temperature, providing clear information on dehydration and decomposition steps.

Dehydration of this compound Octahydrate: When heated, the octahydrate first dissolves in its own water of hydration around 78 °C. atamanchemicals.com It then undergoes a series of dehydration steps. Studies have shown it loses water to form a trihydrate at about 125 °C, which is unstable and quickly converts to the monohydrate at 180 °C. atamanchemicals.com The monohydrate is stable up to higher temperatures. akjournals.com

Decomposition to Barium Oxide: The anhydrous form of this compound is formed from the monohydrate at approximately 375 °C. atamanchemicals.com Upon further heating to around 800 °C, this compound decomposes to barium oxide (BaO). wikipedia.orgatamanchemicals.com In an inert atmosphere, the formation of barium oxide from the anhydrous hydroxide occurs at about 410 °C. atamanchemicals.com

TGA and DTA have been used to characterize these transitions. For example, TGA curves of a mixture of calcium, strontium, and barium oxalates show the loss of water of hydration between 100 °C and 250 °C. In studies involving this compound as a component in mortars or composites, thermal analysis helps identify the phases formed during setting and hardening. core.ac.ukchimicatechnoacta.ru For instance, TGA has been used to study the decomposition of Ba(OH)2 in hydrated Ba3InGa2O7.5 samples. chimicatechnoacta.ru

Table 2: Key Thermal Events for this compound Hydrates

| Compound | Event | Temperature (°C) | Product |

|---|---|---|---|

| Ba(OH)2·8H2O | Melts in water of hydration | ~78 atamanchemicals.com | Liquid phase |

| Ba(OH)2·8H2O | Dehydration | ~125 atamanchemicals.com | Ba(OH)2·3H2O (unstable) |

| Ba(OH)2·3H2O | Dehydration | ~180 atamanchemicals.com | Ba(OH)2·H2O |

| Ba(OH)2·H2O | Dehydration | ~375 atamanchemicals.com | Anhydrous Ba(OH)2 |

Nuclear Magnetic Resonance (NMR) for Reaction Intermediates and Pathways

Surface Area and Porosity Analysis (e.g., in catalytic forms)

The surface area and porosity of a material are critical properties, especially when it is used as a catalyst or as a support for a catalyst, as the reaction rate is often directly related to the available surface area. solubilityofthings.com While commercial this compound is a granular solid, high surface area forms can be prepared for specific applications.

In catalysis, this compound has been studied for its role in organic reactions like aldol (B89426) and Claisen-Schmidt condensations. researchgate.netcdnsciencepub.com The catalytic activity and selectivity in these reactions are related to the crystalline structure and the number of basic sites on the catalyst surface. researchgate.net Studies have shown that activated this compound catalysts can be more active and selective than the commercial form, with Ba(OH)2·H2O identified as the active compound. researchgate.net

While specific surface area values for this compound are not extensively reported in the provided context, the importance of these properties is highlighted in related catalytic systems. For example, in the study of iron oxide catalysts inhibited by this compound, the specific surface area of the iron oxide was measured as 59 m²/g, while the barium peroxide used had a surface area of 1.0 m²/g. acs.org The physical properties, including pore distribution and surface area, of catalysts are known to be significantly affected by the preparation method. researchgate.net The use of this compound as a consolidating agent for stone monuments relies on it partially filling the pores of the stone, demonstrating an application where its interaction with a porous structure is key. mdpi.com

Mechanistic Investigations and Catalytic Roles of Barium Hydroxide

Barium Hydroxide (B78521) as a Base Catalyst in Organic Synthesis

Barium hydroxide's catalytic activity is prominently featured in several fundamental organic transformations. It acts as a strong base catalyst in reactions like aldol (B89426) and Claisen-Schmidt condensations, Michael additions, decarboxylations, hydrolysis of esters and nitriles, and Wittig-Horner reactions. patsnap.comwikipedia.org

Aldol Condensations (e.g., Acetone Condensation)

The aldol condensation is a characteristic reaction of aldehydes and ketones that possess an α-hydrogen atom. In the presence of a base catalyst such as dilute this compound, these carbonyl compounds undergo self-condensation. medium.comquora.com The reaction involves the formation of a β-hydroxy aldehyde (an aldol) or a β-hydroxy ketone (a ketol), which can then dehydrate upon heating to yield an α,β-unsaturated carbonyl compound. medium.com

The mechanism of base-catalyzed aldol condensation begins with the deprotonation of the α-carbon of the carbonyl compound by the hydroxide ion, forming a resonance-stabilized enolate ion. quora.comlibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the starting material. The resulting alkoxide intermediate is subsequently protonated by a water molecule to form the aldol or ketol product. libretexts.org

A classic example is the self-condensation of acetone, which, when treated with dilute this compound, forms 4-hydroxy-4-methylpentan-2-one, a β-hydroxy ketone. medium.com Subsequent heating of this product leads to dehydration, yielding the α,β-unsaturated ketone, 4-methylpent-3-en-2-one. medium.com

| Reactant | Catalyst | Intermediate Product | Final Product (after dehydration) |

|---|---|---|---|

| Acetone | This compound (dilute) | 4-Hydroxy-4-methylpentan-2-one | 4-Methylpent-3-en-2-one |

Michael Additions

This compound is an efficient catalyst for the Michael addition, a reaction that involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.netwikipedia.org This reaction is a valuable method for forming carbon-carbon bonds. wikipedia.org

Partially dehydrated this compound has been shown to effectively catalyze the addition of active methylene (B1212753) compounds, such as diethyl malonate, to chalcones. researchgate.net The yields obtained with this compound are often significantly better than those achieved with other basic catalysts. researchgate.net

The proposed mechanism for the Michael addition catalyzed by this compound involves a two-step process that occurs under interfacial solid-liquid conditions. researchgate.net The first step is the formation of a carbanion from the active methylene compound on an active site of the this compound catalyst. This is followed by a surface reaction where the adsorbed carbanion attacks the β-carbon of the α,β-unsaturated carbonyl compound. researchgate.netcapes.gov.br Infrared spectroscopy has been used to show the presence of the adsorbed carbanion on the strong basic sites of the solid catalyst. researchgate.net

| Michael Donor (Example) | Michael Acceptor (Example) | Catalyst | Key Mechanistic Feature |

|---|---|---|---|

| Diethyl malonate | Chalcone | Partially dehydrated this compound | Formation of a carbanion on the catalyst surface followed by a surface reaction. researchgate.net |

Claisen-Schmidt Condensations: Interfacial Solid-Liquid Mechanism

The Claisen-Schmidt condensation, a type of crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen, is effectively catalyzed by activated this compound. cdnsciencepub.comresearchgate.net This method is particularly advantageous as it can avoid competing side reactions like the Cannizzaro reaction or self-aldol condensation. researchgate.net The use of activated this compound often leads to shorter reaction times compared to other alkali metal hydroxides. researchgate.net

The mechanism of the Claisen-Schmidt condensation catalyzed by this compound is described as an interfacial solid-liquid reaction. cdnsciencepub.comresearchgate.net In this process, the ketone is adsorbed onto the basic sites of the solid this compound catalyst, where it is deprotonated to form a carbanion. cdnsciencepub.comresearchgate.net This adsorbed carbanion then reacts with the aldehyde present in the liquid phase. cdnsciencepub.comresearchgate.net The chemical and textural properties of the this compound catalyst, as well as the nature of the solvent, influence the reaction. cdnsciencepub.com Infrared spectroscopy has been instrumental in analyzing the different structures of the adsorbed carbanions, which helps to explain the varying reactivities observed in the process. cdnsciencepub.com

Decarboxylation Reactions (e.g., of Amino Acids)

This compound is utilized in decarboxylation reactions, which involve the removal of a carboxyl group. wikipedia.org A notable application is the decarboxylation of α-amino acids. When heated with this compound, α-amino acids undergo decarboxylation to produce primary amines, with barium carbonate being formed as a byproduct. wikipedia.orgvedantu.comsciencemadness.org

Another example of a ketonic decarboxylation is the conversion of adipic acid to cyclopentanone (B42830) using this compound as a catalyst. wikipedia.org The proposed mechanism for ketonic decarboxylation suggests a nucleophilic attack of the alpha-carbon of one carboxylic acid group on the carbonyl carbon of the other. wikipedia.org

| Substrate | Catalyst | Product | Reaction Type |

|---|---|---|---|

| α-Amino Acid | This compound | Primary Amine | Decarboxylation wikipedia.orgvedantu.com |

| Adipic Acid | This compound | Cyclopentanone | Intramolecular Ketonic Decarboxylation wikipedia.org |

Hydrolysis of Esters and Nitriles

As a strong base, this compound is effectively used in the hydrolysis of esters and nitriles. wikipedia.org The base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. masterorganicchemistry.comchemistrysteps.com The mechanism involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This is followed by the elimination of an alkoxide ion, which then deprotonates the newly formed carboxylic acid to produce a carboxylate and an alcohol. masterorganicchemistry.com

The hydrolysis of nitriles in a basic solution also proceeds through nucleophilic attack by the hydroxide ion. libretexts.orgchemistrysteps.com The hydroxide ion adds to the electrophilic carbon of the nitrile, forming an intermediate that, after protonation, tautomerizes to an amide. libretexts.orgchemistrysteps.com The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate ion and ammonia (B1221849). libretexts.org

Wittig-Horner Reactions

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction, which involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, can be efficiently promoted by this compound. researchgate.netrsc.orgorganic-chemistry.org Using activated this compound as a base provides an efficient and highly stereoselective method for preparing α,β-unsaturated ketones, with minimal side reactions. rsc.org

The reaction mechanism is dependent on the acidity of the phosphonate used. rsc.org For instance, with a less acidic phosphonate like triethyl phosphonoacetate, the reaction proceeds through an interfacial solid-liquid mechanism where the reaction occurs on the surface of the catalyst. rsc.org However, with more acidic 2-oxoalkylphosphonates, the this compound dissolves, and the reaction takes place in the homogeneous phase, likely through a phase-transfer-like mechanism. rsc.org The use of activated this compound C-200 in 1,4-dioxane (B91453) has been shown to be particularly effective. rsc.org

| Phosphonate Type | Catalyst System | Proposed Mechanism |

|---|---|---|

| Triethyl phosphonoacetate (less acidic) | Activated this compound C-200 | Interfacial solid-liquid rsc.org |

| 2-Oxoalkylphosphonates (more acidic) | Activated this compound C-200 | Homogeneous phase, phase-transfer-like rsc.org |

Catalysis in Phenolic Resin and Urea-Modified Phenol-Formaldehyde Adhesives

This compound serves as an effective alkaline catalyst in the production of phenolic resins and their modified versions. In the synthesis of phenol-formaldehyde (PF) resins, it is used to control the polycondensation reaction. echemi.comtoptionchem.com The use of this compound as a catalyst results in a resin with low viscosity and a fast curing speed, and the catalyst is easily removable after the reaction. echemi.comtoptionchem.com When used to produce liquid phenolic resins, reacting phenol (B47542) and formaldehyde (B43269) in the presence of this compound octahydrate under controlled temperature conditions can yield light-colored and stable products. google.com Generally, an amount of 0.01 to 0.1 mol of this compound per mol of phenol is sufficient to achieve a pH of 7.2-9 in the reaction medium. google.com While effective, its catalytic efficiency in accelerating PF resin synthesis has been ranked as lower than sodium carbonate and zinc acetate (B1210297) but higher than lithium hydroxide. mdpi.com

This compound is also employed as a catalyst for water-soluble urea-modified phenol-formaldehyde adhesives. echemi.comtoptionchem.com A key advantage in this application is that the resulting cured product is light yellow, and the residual divalent barium salt does not negatively impact the dielectric properties or chemical stability of the final adhesive. echemi.comtoptionchem.com A patented method for preparing urea-modified phenolic resin specifies using an alkali catalyst, preferably this compound, to achieve a pH of 8.1-8.2 in the initial reaction between phenol and formaldehyde. google.com This process is noted for its low temperature requirements and short production period. google.com

Transesterification Processes (e.g., Biodiesel Production)

This compound is recognized as a potent heterogeneous base catalyst for transesterification reactions, particularly in the synthesis of biodiesel from vegetable oils and animal fats. alfachemic.comresearchgate.net The process involves reacting fats and oils (triglycerides) with a short-chain alcohol, typically methanol, to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel. energy.govpsu.edu As a heterogeneous catalyst, this compound offers advantages such as easy separation from the product, simpler reaction steps, and reduced environmental pollution. alfachemic.com

Research has demonstrated its effectiveness in the transesterification of various feedstocks. In one study using off-grade palm oil, a two-stage process involving esterification followed by transesterification was employed due to the high free fatty acid content. The transesterification step utilized this compound as the catalyst, with variations in temperature and catalyst amount. The optimal conditions were found to be a temperature of 60°C and a this compound concentration of 3 wt-%, which yielded a fatty acid methyl ester content of 98.97%. The primary components of the resulting biodiesel were palmitic acid (40.87%) and oleic acid (35.87%).

Similarly, studies on sunflower oil methanolysis have highlighted this compound's high activity. researchgate.net It has been shown to be particularly effective, achieving significant oil conversion in a short reaction time. researchgate.net The catalytic activity is linked to the number of active sites on the catalyst's surface. researchgate.net

Table 1: Biodiesel Production using this compound Catalyst

| Feedstock | Reaction Conditions | Catalyst | FAME Yield | Key Findings |

|---|---|---|---|---|

| Off-grade palm oil | Temp: 60°C; Methanol:oil ratio: 9:1; Time: 2 hours | 3 wt-% Ba(OH)₂ | 98.97% | The best yield was achieved at 60°C with 3 wt-% catalyst. |

| Sunflower oil | Methanol reflux; Methanol:oil ratio: 6:1; Time: 1 hour | Ba(OH)₂ | ~80% conversion | Showed very high activity and yield in esters compared to other basic solids. researchgate.net |

| Used vegetable oil | Temp: 65°C; Methanol:oil ratio: 21:1; Time: 150 min | 4 wt-% Barium Aluminate (BaAl₂O₄) | 93.28% | Barium aluminate, a related compound, also shows high catalytic activity. mdpi.com |

Catalyst Characterization and Activity Relationship

The catalytic efficacy of this compound is intricately linked to its physicochemical properties, including its crystal structure, the specific nature of its active sites, and its surface basicity.

Identification of Active Sites (e.g., Ba(OH)2·H2O as active compound)

Research has identified the monohydrate form, Ba(OH)₂·H₂O, as the active compound responsible for the catalytic activity in many reactions. researchgate.net The aldol condensation of acetone, for example, showed a direct relationship between catalytic activity and the number of basic sites, with Ba(OH)₂·H₂O being the active species. researchgate.net In reactions like the Michael addition, infrared spectroscopy has been used to show the presence of adsorbed carbanions on the strong basic sites of the solid catalyst, confirming that the reaction takes place on the catalyst's surface. researchgate.netcapes.gov.br The nature and number of these active sites are crucial; a decrease in the amount of Ba(OH)₂·H₂O in the catalyst leads to a lower number of active sites and consequently, diminished yield. cdnsciencepub.com

Basicity and its Correlation with Catalytic Performance

The basicity of the this compound catalyst is a key parameter that correlates directly with its catalytic performance. researchgate.net The addition of barium as a promoter to other catalysts, for instance in ammonia synthesis or dry reforming of methane, is known to increase the surface basicity, which enhances catalytic activity. rsc.orgacs.org In the dehydration of lactic acid to acrylic acid, the catalytic performance was found to be influenced by a balance between the catalyst's acidic and basic sites, with a moderate basicity density favoring the reaction. rsc.org For reactions like the Claisen-Schmidt condensation, the process occurs via an interfacial solid-liquid reaction involving a carbanion adsorbed on the basic sites of the catalyst. cdnsciencepub.comresearchgate.net The strength of these basic sites can also be critical; in some Wittig-Horner reactions, the strong basic sites are mainly responsible for the catalytic activity. rsc.org

Fundamental Reaction Pathways Involving this compound

This compound catalyzes a variety of organic reactions by facilitating specific fundamental pathways, primarily through its action as a strong base.

One of the well-studied pathways is the Claisen-Schmidt condensation. The mechanism involves the adsorption of a ketone onto the basic sites of the this compound catalyst, generating a carbanion. cdnsciencepub.comresearchgate.net This adsorbed carbanion then reacts with an aldehyde in an interfacial solid-liquid process. cdnsciencepub.com The structure of the adsorbed carbanion can influence the reactivity observed in the process. cdnsciencepub.com

In the conversion of carbohydrates, such as the chemocatalytic conversion of glucose, this compound facilitates a reaction cascade. Under anaerobic conditions, it selectively promotes the formation of 2-hydroxy-3-deoxy acids, including lactate (B86563) and its longer C4-C6 analogues (metasaccharinic acids). dtu.dkrsc.org Mechanistic studies using NMR have visualized transient enol and dihydroxyacetone species as key intermediates in this pathway, which bears some resemblance to biochemical glycolysis. dtu.dkrsc.org

This compound also promotes Michael additions, where it catalyzes the addition of active methylene compounds to α,β-unsaturated carbonyl compounds. The mechanism involves the formation of a carbanion from the active methylene compound on the catalyst's active sites, followed by a surface reaction. researchgate.net

Furthermore, it is an effective catalyst in the Wittig-Horner reaction for synthesizing α,β-unsaturated esters and ketones. rsc.org The reaction pathway can vary depending on the acidity of the phosphonate reagent. Less acidic phosphonates react via an interfacial solid-liquid mechanism, while more acidic phosphonates can dissolve the catalyst, leading to a reaction in the homogeneous phase through a phase-transfer-like mechanism. rsc.org

Neutralization Reactions with Acids

This compound is a strong base that reacts with acids in neutralization reactions to form a salt and water. pressbooks.pubgac.edu As a strong electrolyte in aqueous solutions, it fully dissociates into barium ions (Ba²⁺) and hydroxide ions (OH⁻). nagwa.com The fundamental mechanism involves the combination of hydroxide ions from the base with hydrogen ions (H⁺) from the acid to produce water molecules. gac.edu The remaining barium cation and the acid's anion combine to form a salt. nagwa.com

For instance, the reaction with diprotic carbonic acid (H₂CO₃) involves the barium ion (Ba²⁺) and two hydroxide ions (OH⁻) from this compound reacting with two hydrogen ions (H⁺) and the carbonate ion (CO₃²⁻) from carbonic acid. nagwa.com This results in the formation of two water molecules and the salt, barium carbonate (BaCO₃). nagwa.com

Similarly, when reacting with hydrochloric acid (HCl), two moles of HCl are required to completely neutralize one mole of this compound, producing barium chloride (BaCl₂) and two moles of water. pressbooks.pub The balanced reaction ensures that the moles of H⁺ ions from the acid equal the moles of OH⁻ ions from the base at the equivalence point. pressbooks.pub This principle is fundamental in titration applications, particularly for weak organic acids, where the clear aqueous solution of this compound, free of carbonate impurities, allows for accurate endpoint determination using indicators like phenolphthalein. wikipedia.org

Precipitation Reactions with Anions (e.g., Sulfate (B86663), Carbonate, Phosphate)

This compound is frequently utilized in precipitation reactions due to the low solubility of many barium salts. wikipedia.org These reactions occur when the barium cation (Ba²⁺) combines with specific anions in an aqueous solution to form an insoluble ionic solid, or precipitate. libretexts.org

The general solubility rules dictate that while many salts are soluble, those containing carbonate (CO₃²⁻), phosphate (B84403) (PO₄³⁻), and sulfate (SO₄²⁻) with certain cations, including barium, are typically insoluble. libretexts.org

Sulfate (SO₄²⁻): The reaction between this compound and a source of sulfate ions, such as sulfuric acid or soluble sulfate salts, leads to the formation of a dense white precipitate of barium sulfate (BaSO₄). wikipedia.orgmdpi.com This reaction's high efficiency, driven by the extremely low solubility of barium sulfate, makes it useful for removing sulfates from various products. wikipedia.orgmdpi.com

Carbonate (CO₃²⁻): Barium ions react readily with carbonate ions to form insoluble barium carbonate (BaCO₃). allen.in This reaction is notably observed when aqueous this compound is exposed to atmospheric carbon dioxide. brainly.com

Phosphate (PO₄³⁻): In the presence of phosphate ions (PO₄³⁻), this compound forms a barium phosphate precipitate. mdpi.comallen.in The precipitation of barium phosphate can be influenced by pH. In acidic conditions, phosphate ions can exist as hydrogen phosphate, which does not precipitate with barium ions. scienceready.com.au Therefore, the addition of a weak base may be necessary to reduce the hydrogen ion concentration and facilitate the formation of the barium phosphate precipitate. scienceready.com.au

Precipitation Reactions of this compound with Various Anions

| Anion | Chemical Formula | Precipitate Formed | Chemical Formula of Precipitate | Solubility Product (Ksp) |

|---|---|---|---|---|

| Sulfate | SO₄²⁻ | Barium Sulfate | BaSO₄ | 1.1 × 10⁻¹⁰ mdpi.com |

| Carbonate | CO₃²⁻ | Barium Carbonate | BaCO₃ | - |

| Phosphate | PO₄³⁻ | Barium Phosphate | Ba₃(PO₄)₂ | - |

Thermal Decomposition Pathways to Barium Oxide and Peroxide

When subjected to heat, this compound undergoes decomposition. At approximately 800°C, this compound decomposes into barium oxide (BaO) and water. wikipedia.org